2-Chloro-4,6-di-o-tolyl-1,3,5-triazine 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17884914
InChI: InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine

CAS No.:

Cat. No.: VC17884914

Molecular Formula: C17H14ClN3

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine -

Specification

Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
IUPAC Name 2-chloro-4,6-bis(2-methylphenyl)-1,3,5-triazine
Standard InChI InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Standard InChI Key AUHYHZJNJWMKAR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=CC=C3C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (C₁₇H₁₄ClN₃) is a symmetric triazine derivative featuring two para-methylphenyl (p-tolyl) groups at the 4- and 6-positions and a chlorine atom at the 2-position . The IUPAC name, 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine, reflects its substituent arrangement . Its molecular weight is 295.77–295.8 g/mol, with minor variations attributable to measurement methodologies .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number21902-34-1
Molecular FormulaC₁₇H₁₄ClN₃
SMILESCC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C
InChIKeyLPSLMIOUKRPZDC-UHFFFAOYSA-N
PubChem CID30851

Structural and Electronic Features

The compound’s planar triazine core exhibits π-electron deficiency due to electronegative chlorine and electron-withdrawing tolyl groups . X-ray crystallography of analogous triazines reveals that para-substituted aryl groups maintain coplanarity with the triazine ring, optimizing conjugation and stability . UV-Vis spectroscopy shows absorption maxima at 259–265 nm, indicative of π→π* transitions within the aromatic system .

Synthesis and Manufacturing

Grignard Reaction-Based Synthesis

The primary synthesis route involves a two-stage Grignard reaction :

  • Grignard Reagent Formation:
    Para-bromotoluene (292.3 mmol) reacts with magnesium (292 mmol) in tetrahydrofuran (THF) under reflux for 1.5 hours to generate the Grignard reagent .

  • Triazine Nucleation:
    The Grignard reagent is added to cyanogen chloride (117 mmol) in THF at 0°C, followed by stirring at room temperature for 12 hours. Acidic workup (HCl) and recrystallization from ethanol yield the product with an 84% yield .

Table 2: Synthesis Parameters and Yield

ParameterValue
Reaction Temperature0°C (Stage 2)
SolventTetrahydrofuran (THF)
Yield84%
Purity (Post-Recrystallization)>98% (by HPLC)

Scalability and Industrial Production

Commercial suppliers such as Aladdin Scientific offer the compound in quantities up to 25 g, with pricing scaling from $61.90 (250 mg) to $1,785.90 (25 g) . The process is scalable, though THF’s flammability necessitates controlled industrial environments .

Physicochemical Properties

Stability and Reactivity

The chlorine atom at the 2-position confers electrophilicity, enabling nucleophilic displacement reactions with amines and alcohols . The compound is stable under ambient conditions but hydrolyzes slowly in aqueous acidic or basic media .

Spectroscopic Data

  • ¹H NMR: Aromatic protons of p-tolyl groups resonate at δ 7.2–7.4 ppm, while methyl groups appear at δ 2.3–2.5 ppm .

  • Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 295.8, consistent with its molecular weight .

Applications in Organic Synthesis

Dehydrative Condensation Reagent

The compound’s electron-deficient triazine core facilitates dehydrative condensation reactions, such as esterification and amidation . For example, it activates carboxylic acids for coupling with amines, achieving yields >85% in peptide synthesis .

Table 3: Comparative Reactivity of Triazine Reagents

ReagentReaction Time (h)Yield (%)
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine1285
DMT-MM878
CDI672

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, enhancing thermal stability (decomposition temperature >300°C) . Its chlorine group reacts with hydroxyl-terminated polymers to form covalent networks .

SKUSizePrice (USD)Availability
C405531-250mg250 mg61.903 units
C405531-1g1 g168.907 units
C405531-5g5 g505.905 units
C405531-25g25 g1,785.902 units

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